molecular formula C13H19FN2O3S B2383762 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol CAS No. 887453-53-4

2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol

Cat. No.: B2383762
CAS No.: 887453-53-4
M. Wt: 302.36
InChI Key: KISDPIUPCCXXCR-UHFFFAOYSA-N
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Description

2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol is an organic compound with the molecular formula C13H19FN2O3S It is characterized by the presence of a piperazine ring substituted with a fluoro-methylsulfonyl phenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol typically involves the following steps:

    Formation of the Fluoro-Methylsulfonyl Phenyl Intermediate: This step involves the introduction of a fluoro group and a methylsulfonyl group onto a phenyl ring. Common reagents used include fluorinating agents and methylsulfonyl chloride.

    Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.

    Ethanol Substitution: Finally, the ethanol moiety is introduced through a substitution reaction, often using ethanol or an ethanol derivative as the reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Products include fluoro-methylsulfonyl phenyl aldehyde or carboxylic acid derivatives.

    Reduction: Products include reduced fluoro derivatives.

    Substitution: Products include substituted piperazine derivatives.

Scientific Research Applications

2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The fluoro-methylsulfonyl phenyl group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the ethanol moiety may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol is unique due to the combination of its fluoro-methylsulfonyl phenyl group, piperazine ring, and ethanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[4-(2-fluoro-4-methylsulfonylphenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-20(18,19)11-2-3-13(12(14)10-11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISDPIUPCCXXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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